Bicyclo[3.1.0]hexan-3-ol
Overview
Description
Bicyclo[3.1.0]hexan-3-ol is a structural motif that appears in various synthetic compounds with potential biological activity. The bicyclic structure is characterized by a three-carbon bridge and a hydroxyl group, which can serve as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexan-3-ol derivatives has been achieved through various methods. An intramolecular olefin keto-carbene cycloaddition reaction was used to create the bicyclo[3.1.0]hexane template necessary for the synthesis of carbocyclic nucleosides, which are conformationally locked in the Southern hemisphere of the pseudorotational cycle . Additionally, organo-selenium reagents have been employed to induce radical ring-opening intramolecular cyclization, leading to the formation of 3-oxabicyclo[3.1.0]hexan-2-ols . The use of allylSmBr with different additives has also been shown to selectively construct bicyclo[3.1.0]hexan-1-ols with excellent diastereoselectivities .
Molecular Structure Analysis
The molecular structure of bicyclo[3.1.0]hexan-3-ol derivatives has been studied using various techniques. For instance, the molecular structures of cis- and trans-3-chloro-bicyclo[3.1.0]-hexane were investigated by gas electron diffraction and molecular mechanics calculations, revealing a boat/chair conformational mixture for the cis isomer and a boat conformer for the trans isomer . The crystal structure of methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate showed a boat-like conformation for the bicyclo[3.1.0]hexane fragment .
Chemical Reactions Analysis
Bicyclo[3.1.0]hexan-3-ol and its derivatives undergo various chemical reactions that are useful in organic synthesis. For example, azabicyclo[3.1.0]hexane-1-ols can be used as intermediates for the asymmetric synthesis of biologically active compounds, undergoing selective rearrangement and ring cleavage to lead to different types of pyrrolidinones and dihydropyridinones . Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives have been described, utilizing intramolecular cyclopropanation as the key step .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.1.0]hexan-3-ol derivatives are influenced by their unique structural features. The conformational study of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation, and the five-membered ring system is appreciably flattened compared to cyclopentane . The synthesis of bicyclo[3.1.0]hexan-2-ones by manganese(III) oxidation in ethanol has been reported, which is a testament to the reactivity of these compounds under oxidative conditions .
Scientific Research Applications
Cardioprotective Properties
Bicyclo[3.1.0]hexan-3-ol, as part of the (N)-methanocarba system, is noted for its potential in treating heart failure. This compound, in the form of 5'-phosphate and 5'-phosphonate ester derivatives, has shown promising results in activating the cardiac myocyte P2X4 receptor, which is protective against heart failure. In particular, phosphoesters and phosphonodiesters containing this bicyclic system have significantly improved heart contractile function in mouse ischemic heart failure models. Some derivatives have even shown high efficacy in heart failure models, indicating their potential as cardioprotective agents (Kumar et al., 2013), (Kumar et al., 2010).
Neuroprotective Potential
The derivative Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), developed as a potential neuroprotective drug, showcases the versatility of bicyclo compounds. Labeled with C-11, this compound demonstrated significant accumulation in cortical brain areas, indicating its potential utility in neuroprotective applications (Yu et al., 2003).
Pain Management
Bicifadine, another derivative of bicyclo compounds, has been explored for its antinociceptive properties in various pain models. It has shown effectiveness in suppressing pain responses in acute, persistent, and chronic pain models, marking its significance in pain management research (Basile et al., 2007).
Pharmaceutical Research
The structural uniqueness of norbornane compounds, including bicyclo[2.2.1]heptanes, has made them a subject of significant interest in pharmaceutical research. These compounds are not only medicinally active but also serve as test molecules for studying structure-activity relationships due to their distinct molecular shape and sterically fixed position of substituents (Buchbauer & Pauzenberger, 1991), (Buchbauer et al., 1999).
Safety And Hazards
Future Directions
The future directions for “Bicyclo[3.1.0]hexan-3-ol” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, the development of efficient methods for the synthesis of both reaction partners could grant fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZSYOSBDLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508139 | |
Record name | Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexan-3-ol | |
CAS RN |
89489-26-9 | |
Record name | Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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